molecular formula C12H16N2O B7860913 4-amino-N-cyclobutyl-2-methylbenzamide

4-amino-N-cyclobutyl-2-methylbenzamide

Cat. No.: B7860913
M. Wt: 204.27 g/mol
InChI Key: OCCKVTXFHOUBRO-UHFFFAOYSA-N
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Description

4-Amino-N-cyclobutyl-2-methylbenzamide (CAS: 1248397-48-9) is a substituted benzamide with the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol . Its structure features a benzamide core modified by a 4-amino group, a 2-methyl substituent on the aromatic ring, and an N-cyclobutyl moiety (Figure 1).

Properties

IUPAC Name

4-amino-N-cyclobutyl-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8-7-9(13)5-6-11(8)12(15)14-10-3-2-4-10/h5-7,10H,2-4,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCKVTXFHOUBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C(=O)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-cyclobutyl-2-methylbenzamide typically involves the following steps:

    Nitration: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amidation: The resulting 4-amino-2-methylbenzoic acid is then reacted with cyclobutylamine to form the desired benzamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-cyclobutyl-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Products include nitroso or nitro derivatives.

    Reduction: Products include primary amines or alcohols.

    Substitution: Products depend on the substituent introduced during the reaction.

Scientific Research Applications

4-amino-N-cyclobutyl-2-methylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-amino-N-cyclobutyl-2-methylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclobutyl and methyl groups contribute to the compound’s overall hydrophobicity and stability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic differences between 4-amino-N-cyclobutyl-2-methylbenzamide and related amides:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
This compound C₁₂H₁₆N₂O 4-amino, 2-methyl, N-cyclobutyl 204.27 Cyclobutyl group enhances steric bulk; methyl improves lipophilicity .
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₁₀BrN₂O₃ 4-bromo, N-(2-nitrophenyl) 329.14 Nitro and bromo groups increase electron-withdrawing effects .
4-Methoxy-N-methylbenzamide C₉H₁₁NO₂ 4-methoxy, N-methyl 165.19 Methoxy group donates electrons; planar amide geometry (dihedral angle 10.6°).
4-Amino-N-(4-amino-2-methoxyphenyl)benzamide C₁₄H₁₅N₃O₂ 4-amino, N-(4-amino-2-methoxyphenyl) 257.29 Dual amino groups enhance solubility; methoxy moderates reactivity .
N-{4-nitro-2-methoxyphenyl}cyclobutanecarboxamide C₁₂H₁₄N₂O₄ N-cyclobutyl, 4-nitro, 2-methoxy 250.25 Nitro group increases oxidative stability; cyclobutyl adds rigidity .

Physicochemical Properties

  • The 2-methyl substituent may enhance lipophilicity, favoring membrane permeability in biological systems.
  • Hydrogen Bonding : Unlike 4-methoxy-N-methylbenzamide, which forms N–H⋯O hydrogen-bonded chains in its crystal structure , the target compound’s cyclobutyl group may disrupt intermolecular interactions, affecting crystallinity and melting point.

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